5-[(2,6-dimethylpyrimidin-4-yl)amino]-N-methyl-1H-indole-2-carboxamide, also known as known as AG-221 or ivosidenib, is a small molecule inhibitor of the mutated isocitrate dehydrogenase 1 (IDH1) enzyme, which is involved in the development and progression of certain types of cancer. This compound was first developed by Agios Pharmaceuticals and was approved by the US FDA for the treatment of acute myeloid leukemia (AML) with the IDH1 mutation in 2018. This paper will provide an overview of the physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of AG-221.